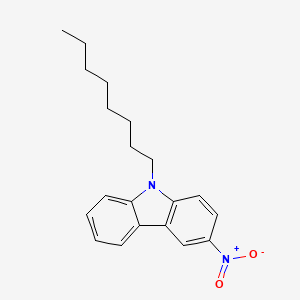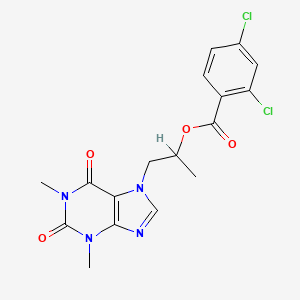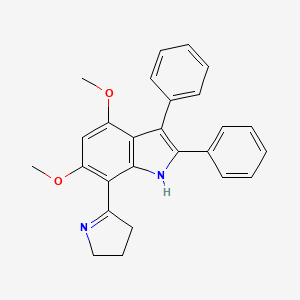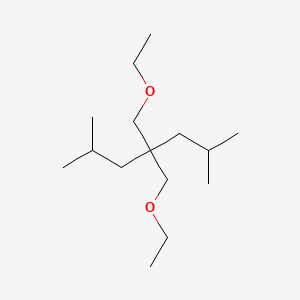![molecular formula C8H15ClN8 B14286695 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride CAS No. 138705-21-2](/img/structure/B14286695.png)
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes multiple functional groups such as hydrazine and guanidine. These functional groups contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride typically involves the reaction of aniline derivatives with hydrazine and guanidine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out in an acidic or basic medium, depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amines or hydrazines.
Applications De Recherche Scientifique
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine
- 4-[2-(Diaminomethylidene)hydrazinyl]aniline
- 2-(Diaminomethylidene)hydrazine
Uniqueness
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct reactivity and biological activity
Propriétés
Numéro CAS |
138705-21-2 |
|---|---|
Formule moléculaire |
C8H15ClN8 |
Poids moléculaire |
258.71 g/mol |
Nom IUPAC |
2-[4-[2-(diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H14N8.ClH/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;/h1-4,13-14H,(H4,9,10,15)(H4,11,12,16);1H |
Clé InChI |
CPBLOVKFDGODIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=C(N)N)NN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)


![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)




![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)


![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
